REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:10])[C:8]=1[Cl:9])[NH2:5].[C:11](Cl)(Cl)=[O:12]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]=[C:11]=[O:12])[CH:6]=[C:7]([Cl:10])[C:8]=1[Cl:9]
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Name
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|
Quantity
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400 mg
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=C(C1Cl)Cl
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
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C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 6 h
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Duration
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6 h
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C(C=C(C1Cl)Cl)N=C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |